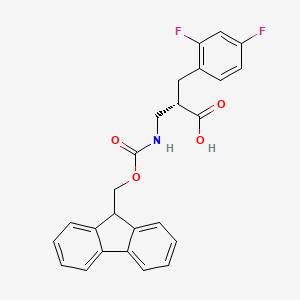
Fmoc-(s)-3-amino-2-(2,4-difluorobenzyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-(s)-3-amino-2-(2,4-difluorobenzyl)propanoic acid is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to an amino acid derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(s)-3-amino-2-(2,4-difluorobenzyl)propanoic acid typically involves multiple steps. One common approach is to start with the synthesis of the 2,4-difluorobenzylamine, which can be achieved through the reduction of 2,4-difluorobenzonitrile . The resulting 2,4-difluorobenzylamine is then coupled with a suitable amino acid derivative under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Fmoc-(s)-3-amino-2-(2,4-difluorobenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, particularly involving the fluorine atoms on the benzyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can result in the replacement of fluorine atoms with other functional groups.
科学研究应用
Chemistry
In chemistry, Fmoc-(s)-3-amino-2-(2,4-difluorobenzyl)propanoic acid is used as a building block in peptide synthesis. The Fmoc group serves as a protecting group for the amino function, allowing for selective deprotection and subsequent coupling reactions.
Biology
In biological research, this compound can be used to study protein interactions and enzyme mechanisms. Its unique structure allows for the incorporation into peptides and proteins, facilitating the investigation of biological processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can be used in the design and synthesis of novel drug candidates targeting specific biological pathways.
Industry
In the industrial sector, this compound is utilized in the production of specialized peptides and proteins for various applications, including pharmaceuticals and biotechnology.
作用机制
The mechanism of action of Fmoc-(s)-3-amino-2-(2,4-difluorobenzyl)propanoic acid involves its interaction with specific molecular targets. The Fmoc group provides protection during synthesis, allowing for selective reactions. The 2,4-difluorobenzyl moiety can interact with biological targets, influencing the compound’s activity and specificity.
相似化合物的比较
Similar Compounds
2,4-Difluorobenzylamine: A precursor in the synthesis of Fmoc-(s)-3-amino-2-(2,4-difluorobenzyl)propanoic acid.
Fluorobenzene: A related compound with similar fluorine substitution patterns.
(2-((2,4-Difluorobenzyl)oxy)phenyl)boronic acid: Another compound featuring the 2,4-difluorobenzyl group.
Uniqueness
This compound is unique due to its combination of the Fmoc protecting group and the 2,4-difluorobenzyl moiety. This combination allows for selective reactions and incorporation into peptides, making it valuable in various research and industrial applications.
属性
分子式 |
C25H21F2NO4 |
|---|---|
分子量 |
437.4 g/mol |
IUPAC 名称 |
(2S)-2-[(2,4-difluorophenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C25H21F2NO4/c26-17-10-9-15(23(27)12-17)11-16(24(29)30)13-28-25(31)32-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12,16,22H,11,13-14H2,(H,28,31)(H,29,30)/t16-/m0/s1 |
InChI 键 |
OQCXBZUIICELHH-INIZCTEOSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@H](CC4=C(C=C(C=C4)F)F)C(=O)O |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=C(C=C(C=C4)F)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


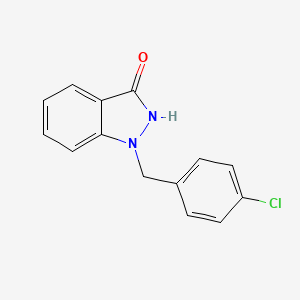
![1,1'-{[(1E)-3-Methyltriaz-1-ene-1,3-diyl]di(4,1-phenylene)}di(ethan-1-one)](/img/structure/B13996634.png)

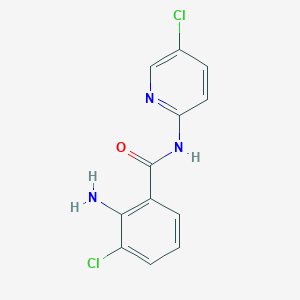
![3-[[4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethyl]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride](/img/structure/B13996643.png)
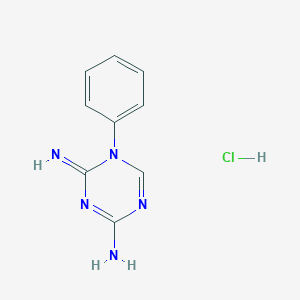
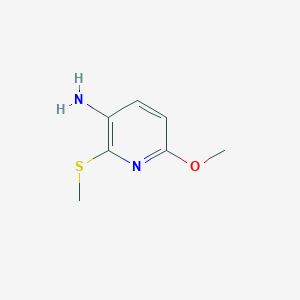
![3-Chloro-N-{[(4-chlorophenyl)sulfanyl]methyl}aniline](/img/structure/B13996652.png)
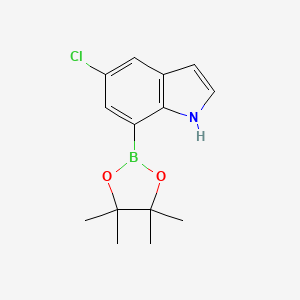
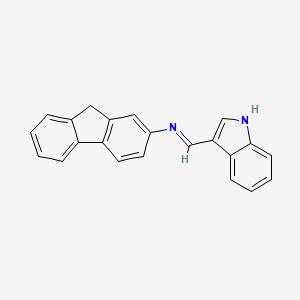
![4-[(Azetidin-1-yl)methyl]piperidin-4-ol](/img/structure/B13996659.png)
![7-(2,4-Dinitrophenyl)sulfanyl-7-azabicyclo[4.1.0]heptane](/img/structure/B13996665.png)
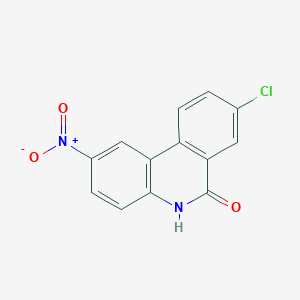
![3-Amino-6-[[(4-chlorophenyl)thio]methyl]pyrazinecarbonitrile](/img/structure/B13996689.png)
